molecular formula C10H9FO2 B2411953 (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid CAS No. 1932192-07-8

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid

Cat. No.: B2411953
CAS No.: 1932192-07-8
M. Wt: 180.178
InChI Key: OYQKMDIGSGRQJP-PSASIEDQSA-N
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Description

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative. This compound is of interest due to its unique structural features, which include a cyclopropane ring substituted with a phenyl group and a carboxylic acid group, along with a fluorine atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor. The carboxylic acid group is often introduced via hydrolysis of an ester precursor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and enantioselectivity. The use of chiral catalysts and optimized reaction conditions is crucial to achieve the desired (1R,2R) configuration. The scalability of the process is enhanced by employing automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, amides, and thiol derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The phenyl group contributes to hydrophobic interactions, while the carboxylic acid group can participate in ionic interactions. These combined effects enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-chloro-2-phenylcyclopropane-1-carboxylic acid
  • (1R,2R)-1-bromo-2-phenylcyclopropane-1-carboxylic acid
  • (1R,2R)-1-iodo-2-phenylcyclopropane-1-carboxylic acid

Uniqueness

The presence of the fluorine atom in (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its halogenated analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQKMDIGSGRQJP-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932192-07-8
Record name (1R,2R)-1-fluoro-2-phenylcyclopropane-1-carboxylic acid
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